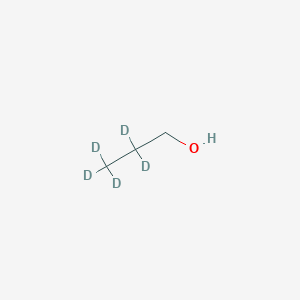
Propanol-2,2,3,3,3-D5
Übersicht
Beschreibung
Propanol-2,2,3,3,3-D5 is a variant of propanol where the hydrogen atoms on the –CH3 groups are replaced by deuterium . It has a molecular formula of C3H3D5O and exists in anti and gauche conformation .
Synthesis Analysis
Propanol-2,2,3,3,3-D5 has been reported to be synthesized by the reduction of per-deuterioacetone . It is also an intermediate in the production of epichlorohydrin .Molecular Structure Analysis
The molecular structure of Propanol-2,2,3,3,3-D5 involves a propanol molecule where the hydrogen atoms on the –CH3 groups are replaced by deuterium . More detailed structural analysis can be performed using techniques like terahertz time-domain spectroscopy (THz-TDS) and NMR relaxation time analysis .Chemical Reactions Analysis
Propanol-2,2,3,3,3-D5, like other alcohols, can undergo reactions such as dehydration . The dehydration of propan-2-ol, for example, is a well-studied reaction that involves the loss of a water molecule to form a carbocation .Wissenschaftliche Forschungsanwendungen
Conformational Stability and Vibrational Spectra Analysis
Researchers Badawi and Förner (2008) explored the conformational stability of 2,2,3,3,3-pentafluoro-1-propanol using DFT-B3LYP/6-311+G** and ab initio MP2/6-311+G** calculations. Their study revealed three distinct minima corresponding to different conformers and provided insights into the vibrational frequencies of the molecule in its stable forms, contributing to the understanding of molecular structure and behavior (Badawi & Förner, 2008).
Engine Performance with Propanol/Gasoline Fuel Blends
Gökmen and Aydoğan (2022) investigated the impact of 1-Propanol/Gasoline fuel blends on engine performance. Their study provides valuable insights into how propanol can affect engine power, torque, and fuel consumption, thus highlighting its potential application in automotive fuel systems (Gökmen & Aydoğan, 2022).
Analytical Method Development for Determining Chemicals in Water
Schuhmacher et al. (2005) developed a rapid and sensitive GC–MS method for determining 1,3-dichloro-2-propanol in water. This method, using 1,3-DCP-d5 as an internal standard, contributes to environmental monitoring and analysis, demonstrating the applicability of propanol derivatives in analytical chemistry (Schuhmacher et al., 2005).
Catalysis in Organic Reactions
Ito et al. (2001) studied the hydrogenation of aromatic ketones using (η5-C5(CH3)5)Ru complexes and primary amines in 2-propanol. Their research contributes to the field of organic synthesis, showing how propanol can be involved in catalytic processes and the production of optically active secondary alcohols (Ito et al., 2001).
Glycerol Hydrogenolysis Research
Gandarias et al. (2011) investigated the use of 2-Propanol as a hydrogen donor in the transfer hydrogenation process for converting glycerol into 1,2-propanediol. This study offers insights into biofuel production and the role of propanol in chemical conversion processes (Gandarias et al., 2011).
Intermolecular Association Studies
Singh and Vij (1976) conducted a dielectric study on the intermolecular association of alcohols, including 2-propanol, in solutions. This research enhances our understanding of molecular interactions in solutions, contributing to the field of physical chemistry (Singh & Vij, 1976).
Understanding Clathrate Hydrates Formation
Ostergaard et al. (2002) explored whether 2-Propanol can form clathrate hydrates, a study relevant to petroleum exploration and production. Their findings contribute to our understanding of hydrate stability and the behavior of propanol in clathrate formation (Ostergaard et al., 2002).
Reaction Rate Studies in Aqueous Solutions
Mezyk and Bartels (1997) determined the Arrhenius parameters for the reaction of hydrogen atoms with various propanol compounds in aqueous solutions, contributing to the understanding of reaction kinetics in chemical processes (Mezyk & Bartels, 1997).
Membrane Preparation from Nonsolvent-Solvent Systems
Cheng et al. (2001) investigated the formation mechanism of membranes prepared from nonsolvent-solvent-crystalline polymer systems, including 2-propanol. Their study provides insights into membrane technology and material science (Cheng et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentadeuteriopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanol-2,2,3,3,3-D5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



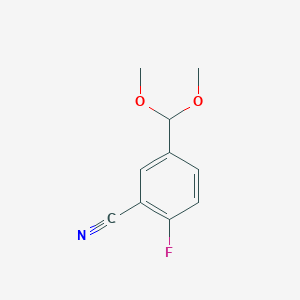
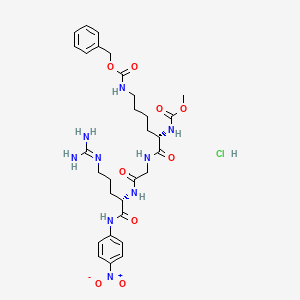
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
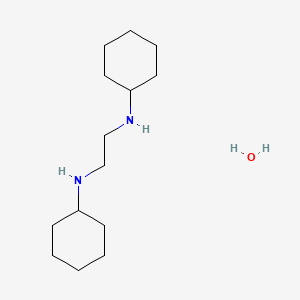
![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)
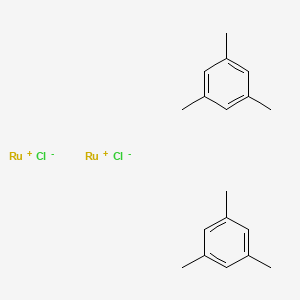




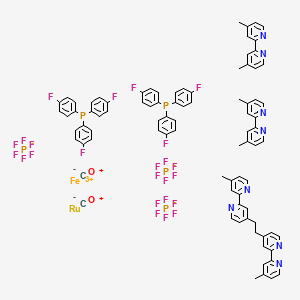

![3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1436121.png)
